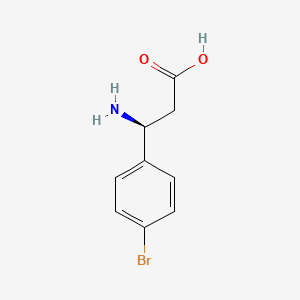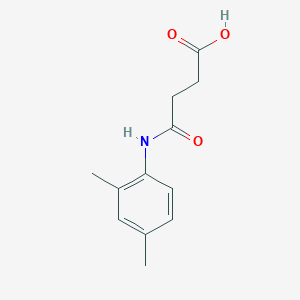
Ácido 5-(2-metil-benzoimidazol-1-il)-5-oxo-pentanoico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Methyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid is a useful research compound. Its molecular formula is C13H14N2O3 and its molecular weight is 246.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(2-Methyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Methyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad antimicrobiana
Los derivados de benzimidazol, incluido el compuesto en cuestión, se han sintetizado y probado para determinar su actividad antimicrobiana in vitro contra una variedad de cepas bacterianas como Staphylococcus aureus, Baccillus substilis, Escherichia coli y Pseudomonas aeruginosa, incluidas cepas fúngicas como Candida albicans y Aspergillus niger . El compuesto muestra una buena actividad antibacteriana y antifúngica .
Síntesis de bases de Schiff
Este compuesto se puede utilizar en la síntesis de bases de Schiff de derivados de 2-metilbenzimidazol . Se ha encontrado que estas bases de Schiff poseen varias actividades biológicas .
Actividad anticancerígena
Se ha encontrado que las bases de Schiff, que se pueden sintetizar a partir de este compuesto, poseen actividad anticancerígena . Esto hace que el compuesto sea un candidato potencial para la investigación del tratamiento del cáncer .
Actividad antidiabética
Se ha encontrado que los derivados de benzimidazol, incluido el compuesto en cuestión, poseen actividad antidiabética . Esto sugiere posibles aplicaciones en el tratamiento de la diabetes .
Actividad depresora del SNC
Se ha encontrado que los derivados de benzimidazol poseen actividad depresora del SNC . Esto sugiere posibles aplicaciones en el tratamiento de trastornos relacionados con el sistema nervioso central .
Actividad antioxidante
Se ha encontrado que los derivados de benzimidazol poseen actividad antioxidante . Esto sugiere posibles aplicaciones en la prevención de enfermedades relacionadas con el estrés oxidativo .
Direcciones Futuras
Mecanismo De Acción
The benzimidazole ring system has been found to exhibit diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . The benzimidazole moiety is an integral part of the structure of vitamin B12 and has been found to greatly benefit in the treatment of parasitic diseases .
Análisis Bioquímico
Biochemical Properties
5-(2-Methyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as proteases and kinases, by binding to their active sites. The interaction with these enzymes can lead to the modulation of various biochemical pathways, including those involved in cell signaling and metabolism . Additionally, 5-(2-Methyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function.
Cellular Effects
The effects of 5-(2-Methyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid on cellular processes are profound. This compound has been observed to influence cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell growth, differentiation, and survival . By modulating these pathways, 5-(2-Methyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid can affect gene expression and cellular metabolism, leading to changes in cell function. For instance, it can induce apoptosis in cancer cells by activating pro-apoptotic genes and inhibiting anti-apoptotic genes.
Molecular Mechanism
The molecular mechanism of action of 5-(2-Methyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid involves its binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to their inhibition or activation. For example, it can inhibit proteases by forming a stable complex with the enzyme, preventing substrate binding and subsequent catalysis . Additionally, 5-(2-Methyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(2-Methyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has shown stability under various conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term studies have indicated that prolonged exposure to 5-(2-Methyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid can result in sustained changes in cellular function, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 5-(2-Methyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.
Metabolic Pathways
5-(2-Methyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can inhibit key enzymes in metabolic pathways, such as glycolysis and the tricarboxylic acid cycle, leading to changes in energy production and cellular metabolism . Additionally, it can affect the levels of metabolites, such as glucose and lactate, by modulating enzyme activity and metabolic flux.
Transport and Distribution
The transport and distribution of 5-(2-Methyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and function, as well as its therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of 5-(2-Methyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid is crucial for its activity and function. This compound can be targeted to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . Targeting signals and post-translational modifications can direct 5-(2-Methyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid to these locations, where it can exert its effects on cellular processes.
Propiedades
IUPAC Name |
5-(2-methylbenzimidazol-1-yl)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-9-14-10-5-2-3-6-11(10)15(9)12(16)7-4-8-13(17)18/h2-3,5-6H,4,7-8H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWINMESZIVCYBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355234 |
Source


|
| Record name | 5-(2-Methyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
402944-82-5 |
Source


|
| Record name | 5-(2-Methyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(4-Chlorophenyl)sulfanyl]-4-(dimethylamino)-3-buten-2-one](/img/structure/B1298717.png)



![ethyl (2E)-2-cyano-3-[3-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B1298738.png)
![2-[(1-Methyl-1H-pyrazole-3-carbonyl)-amino]-benzoic acid](/img/structure/B1298741.png)
![5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1298743.png)



